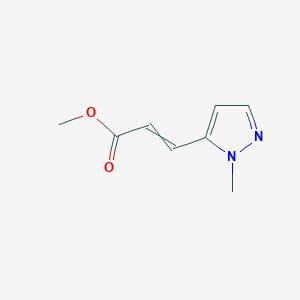![molecular formula C8H6N2O2S2 B15333498 2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid](/img/structure/B15333498.png)
2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid is a heterocyclic compound that features a bithiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid typically involves the formation of the bithiazole ring system followed by the introduction of the methyl and carboxylic acid groups. One common method involves the cyclization of appropriate thioamide precursors under acidic conditions, followed by methylation and carboxylation reactions.
Industrial Production Methods: Industrial production of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the bithiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted bithiazole derivatives.
Aplicaciones Científicas De Investigación
2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Mecanismo De Acción
The mechanism of action of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid involves its interaction with molecular targets through its bithiazole core. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in coordination chemistry, it can form stable complexes with metal ions, influencing their reactivity and stability .
Comparación Con Compuestos Similares
2,2’-Bithiazole: Lacks the methyl and carboxylic acid groups, leading to different reactivity and applications.
4,4’-Bithiazole: Another isomer with distinct coordination chemistry properties.
2,2’-Dichloro-4,4’-bithiazole: Features chlorine substituents, altering its chemical behavior.
Uniqueness: 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable coordination complexes and in applications requiring specific reactivity profiles.
Propiedades
Fórmula molecular |
C8H6N2O2S2 |
|---|---|
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S2/c1-4-9-5(2-13-4)7-10-6(3-14-7)8(11)12/h2-3H,1H3,(H,11,12) |
Clave InChI |
LLDGWHFDLMKSGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B15333418.png)




![Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B15333453.png)
![7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B15333454.png)

![1-(3-Boc-3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B15333460.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride](/img/structure/B15333461.png)


![3-Bromo-6,7-dihydropyrazolo[1,5-A]pyridin-4(5H)-one](/img/structure/B15333482.png)
![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15333486.png)
